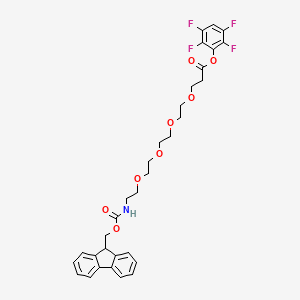

Fmoc-N-amido-PEG4-TFP ester

Description

Significance of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Bio-conjugation Strategies

Heterobifunctional linkers, which feature two distinct reactive groups, offer a high degree of control over the conjugation process. When these linkers incorporate a polyethylene glycol (PEG) chain, they provide additional advantages that are critical for many in vivo and in vitro applications. PEG is a hydrophilic and biocompatible polymer known to enhance the solubility and stability of conjugated molecules. axispharm.commolecularcloud.org The PEG spacer also increases the hydrodynamic volume of the conjugate, which can reduce immunogenicity and prolong its circulation time in the bloodstream by shielding it from enzymatic degradation and renal clearance. axispharm.compurepeg.comcreativepegworks.com

The versatility of heterobifunctional PEG linkers stems from the ability to independently address each of the two different functional groups. purepeg.comaxispharm.com This allows for the specific and controlled assembly of bioconjugates. For instance, one end of the linker can be reacted with a targeting moiety, such as an antibody, while the other end is coupled to a therapeutic agent. purepeg.com This precise control is crucial for creating well-defined therapeutic agents like antibody-drug conjugates (ADCs), where the linker plays a critical role in the stability and release of the drug. molecularcloud.org The length of the PEG chain can also be precisely controlled, allowing for the optimization of the linker's properties for specific applications. purepeg.com

Historical Context and Evolution of Activated Esters in Amine-Reactive Chemistry

The formation of a stable amide bond between a carboxylic acid and an amine is a fundamental reaction in chemical biology. However, the direct reaction is often inefficient and requires harsh conditions. To overcome this, the carboxylic acid is typically "activated" to increase its electrophilicity. The use of activated esters for this purpose has a long history, with N-hydroxysuccinimide (NHS) esters being one of the most widely used classes of amine-reactive reagents. thermofisher.com NHS esters react with primary amines under physiological to slightly alkaline conditions to form stable amide bonds. thermofisher.com

Over the years, a variety of other activated esters have been developed to offer different reactivity profiles and stabilities. Pentafluorophenyl (PFP) esters and, more recently, TFP esters have emerged as valuable alternatives to NHS esters. thieme-connect.commdpi.com TFP esters, in particular, have been shown to be more stable towards hydrolysis, especially at basic pH, compared to NHS esters. lumiprobe.comnih.gov This increased stability can lead to higher coupling efficiencies, particularly when working with low concentrations of protein or in aqueous buffers. thieme-connect.comnih.gov While NHS esters are still widely used, the development of more stable and efficient activating groups like TFP esters represents a significant advancement in the field of amine-reactive chemistry, providing researchers with a broader toolkit for bioconjugation. thieme-connect.comprecisepeg.com

Properties of Fmoc-N-amido-PEG4-TFP ester

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₃F₄NO₈ | sigmaaldrich.com |

| Molecular Weight | 635.60 g/mol | sigmaaldrich.com |

| Appearance | Solid or viscous liquid | sigmaaldrich.com |

| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Comparison of TFP and NHS Esters

| Feature | TFP Ester | NHS Ester | Reference |

| Reactivity with Amines | High | High | thieme-connect.comprecisepeg.com |

| Hydrolytic Stability | More stable, especially at basic pH | Less stable, prone to hydrolysis | lumiprobe.comnih.gov |

| Optimal Reaction pH | > 7.5 | 7.2 - 9 | thermofisher.comprecisepeg.com |

| Byproduct | 2,3,5,6-Tetrafluorophenol (B1216870) | N-hydroxysuccinimide | thieme-connect.comthermofisher.com |

Structure

2D Structure

Properties

Molecular Formula |

C32H33F4NO8 |

|---|---|

Molecular Weight |

635.6 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H33F4NO8/c33-26-19-27(34)30(36)31(29(26)35)45-28(38)9-11-40-13-15-42-17-18-43-16-14-41-12-10-37-32(39)44-20-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,19,25H,9-18,20H2,(H,37,39) |

InChI Key |

WHOLLFBFIYSCEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |

Origin of Product |

United States |

Structural Design and Functional Moieties of Fmoc N Amido Peg4 Tfp Ester

Analysis of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: Principles and Selective Deprotection Strategies in Peptide and Oligomer Synthesis.

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its stability towards acids and its selective removal under mild basic conditions, which allows for an orthogonal protection strategy in the presence of acid-labile protecting groups like tert-butoxycarbonyl (Boc). total-synthesis.commasterorganicchemistry.com

The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The latter is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptide impurities during the preparation of Fmoc-amino acids. total-synthesis.com

Deprotection of the Fmoc group is achieved through a base-mediated elimination mechanism. nih.gov A common reagent for this purpose is a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism involves the abstraction of the acidic proton at the 9-position of the fluorene ring by the base, leading to a β-elimination reaction that liberates the free amine and generates dibenzofulvene (DBF). nih.gov The secondary amine then traps the reactive DBF intermediate to form a stable adduct, driving the deprotection reaction to completion. wikipedia.orgnih.gov This deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, allowing for real-time tracking of the reaction progress. wikipedia.org The mild conditions required for Fmoc removal are compatible with a wide range of sensitive functional groups, making it a cornerstone of modern peptide and oligomer synthesis. nih.gov

The Polyethylene (B3416737) Glycol (PEG4) Spacer: Design Rationale for Tunable Hydrophilicity and Molecular Spacing in Bioconjugates.

The inclusion of a polyethylene glycol (PEG) spacer in bioconjugation reagents serves multiple critical functions, primarily to enhance the hydrophilicity and provide controlled spacing between conjugated molecules. nih.gov PEG is a biocompatible and non-immunogenic polymer known for its high water solubility. biochempeg.comaxispharm.com The covalent attachment of PEG chains, a process known as PEGylation, can improve the stability and pharmacokinetic profiles of therapeutic agents. nih.govbiochempeg.com

In Fmoc-N-amido-PEG4-TFP ester, the "PEG4" designation indicates a precise chain of four ethylene (B1197577) glycol units. This short, well-defined spacer imparts water-solubility to the molecule and any conjugate derived from it. vectorlabs.com This increased hydrophilicity can prevent the aggregation of hydrophobic molecules and improve their handling in aqueous buffers. purepeg.com Furthermore, the PEG spacer acts as a flexible linker that provides steric separation between the conjugated entities, which can be crucial for maintaining the biological activity of proteins or facilitating interactions in diagnostic assays. vectorlabs.comvectorlabs.com

Impact of PEG Oligomer Length on Hydrodynamic Properties and Conjugation Efficiency.

The length of the PEG oligomer has a direct impact on the hydrodynamic properties of the resulting bioconjugate. nih.gov An increase in the number of PEG units leads to a larger hydrodynamic radius, which is the effective size of the molecule in solution. nih.govustc.edu.cn This is due to the ability of the ethylene oxide units in the PEG chain to bind multiple water molecules, effectively creating a larger hydrated volume. nih.gov This increase in size can be advantageous in therapeutic applications by reducing renal filtration and prolonging the circulation half-life of a drug. biochempeg.com

The length of the PEG spacer can also influence conjugation efficiency. While longer PEG chains can further increase solubility and provide greater spacing, they may also introduce excessive flexibility, which could negatively impact the stability of certain conjugates. purepeg.com Conversely, a shorter PEG linker like PEG4 offers a balance, providing sufficient spacing to minimize steric hindrance without introducing excessive conformational freedom. purepeg.com The choice of PEG length is therefore a critical design parameter that is tailored to the specific application.

Advantages of Monodispersed PEG Oligomers in Precision Bio-conjugation.

This compound utilizes a monodispersed PEG spacer, meaning it has a precise, single molecular weight and a defined chain length, as opposed to traditional polydisperse PEGs which are a mixture of polymers with a range of molecular weights. biochempeg.comaxispharm.com This uniformity is a significant advantage in precision bioconjugation.

The use of monodispersed PEGs leads to the formation of homogeneous bioconjugates with a consistent and well-defined structure. biochempeg.com This is in stark contrast to polydisperse PEGs, which result in a heterogeneous mixture of products that can complicate purification and characterization, and affect the reproducibility of the drug's quality. biochempeg.com The precise molecular weight of monodispersed PEGs allows for better control over the final product's properties and stoichiometry. axispharm.com This has become particularly important in the development of therapeutics like antibody-drug conjugates (ADCs), where precise control over the linker and drug-to-antibody ratio is critical for efficacy and safety. biochempeg.combroadpharm.com

The Tetrafluorophenol (TFP) Ester: Reactivity Profile and Orthogonality in Primary Amine Acylation.

The tetrafluorophenyl (TFP) ester is an amine-reactive functional group used for the covalent modification of biomolecules. wikipedia.org It reacts efficiently with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. lumiprobe.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com

The reactivity of the TFP ester is attributed to the electron-withdrawing fluorine atoms on the phenyl ring, which make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. thieme-connect.com TFP esters offer a degree of orthogonality in chemical synthesis, as they are reactive towards amines but generally stable towards other nucleophiles under controlled conditions. This allows for selective modifications in the presence of other functional groups.

Comparative Reactivity and Stability of TFP Esters versus N-Hydroxysuccinimide (NHS) Esters in Aqueous and Organic Media.

TFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another common class of amine-reactive reagents. wikipedia.org While both form stable amide bonds, TFP esters exhibit significantly greater stability towards hydrolysis, particularly in aqueous media at neutral to basic pH. lumiprobe.comresearchgate.net

Hydrolysis is a competing side reaction that can reduce the efficiency of the desired conjugation reaction. nih.gov NHS esters have a half-life measured in minutes at pH 8, whereas TFP esters are stable for several hours under similar conditions. wikipedia.orgresearchgate.net This enhanced stability of TFP esters allows for more efficient and reproducible labeling of biomolecules, especially when reactions need to be performed over longer periods or at a slightly higher pH to facilitate amine reactivity. nih.govvectorlabs.com The optimal pH range for conjugation with TFP esters is typically between 7.5 and 8.0. vectorlabs.comvectorlabs.com

| Ester Type | Relative Hydrolytic Stability | Optimal pH for Conjugation | Key Advantage |

|---|---|---|---|

| TFP Ester | High (more stable in aqueous base) lumiprobe.comnih.gov | 7.5 - 8.0 vectorlabs.comvectorlabs.com | Longer half-life in aqueous solution, leading to higher conjugation efficiency. nih.gov |

| NHS Ester | Low (prone to hydrolysis, especially at pH > 7) researchgate.net | ~7.0 - 7.5 | Widely used and well-established in bioconjugation. |

Mechanistic Aspects of TFP Ester Reactivity with Nucleophilic Amines.

The reaction between a TFP ester and a primary amine follows a nucleophilic addition-elimination pathway. chemistrysteps.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a transient tetrahedral intermediate. chemistrysteps.com

Subsequently, the carbonyl double bond is reformed by the elimination of the tetrafluorophenolate leaving group. chemistrysteps.com This leaving group is stabilized by the electron-withdrawing effects of the fluorine atoms, making it a good leaving group and driving the reaction forward. The final product is a stable amide bond connecting the two molecules. The reaction is favored at a near-neutral to slightly basic pH (around 7-9), where a significant portion of the primary amines are deprotonated and thus more nucleophilic. vectorlabs.com

Synthetic Methodologies and Precursor Design for Fmoc N Amido Peg4 Tfp Ester

Strategies for the Preparation of Fmoc-Protected Amido-PEG Linkers

The core structure of the target molecule is the Fmoc-N-amido-PEG4-acid (CAS 557756-85-1), a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a discrete polyethylene (B3416737) glycol (dPEG®) spacer. leapchem.comvectorlabs.comsigmaaldrich.com The Fmoc group provides a stable protecting group that can be easily removed under mild basic conditions, such as with a piperidine (B6355638) solution, which is a standard procedure in solid-phase peptide synthesis (SPPS). vectorlabs.comsigmaaldrich.com The PEG4 spacer, which is 16 atoms in length (18.0 Å), imparts hydrophilicity, enhances solubility in aqueous media, and provides a flexible, non-immunogenic spacer arm. vectorlabs.combiochempeg.com

The synthesis of this precursor typically involves a linear, step-wise assembly. A common strategy begins with a mono-Boc-protected amino-PEG-alcohol. The terminal hydroxyl group is then reacted, for example, with a protected succinic anhydride (B1165640) to introduce the carboxylic acid moiety. Subsequent deprotection of the Boc group reveals the primary amine, which is then protected using Fmoc-succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent. The final step involves the deprotection of the acid terminus, if it was protected, to yield the desired Fmoc-N-amido-PEG4-acid. The modularity of this approach allows for the synthesis of a variety of linkers with different PEG lengths. broadpharm.combroadpharm.com

| Reagent Class | Specific Example | Purpose in Synthesis |

| PEG Building Block | H₂N-(CH₂CH₂O)₄-CH₂CH₂COOH | The core tetraethylene glycol structure with terminal amine and acid groups. |

| Amine Protecting Group | Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) | To selectively protect the primary amine, allowing for its controlled deprotection later. |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | To facilitate the formation of amide or ester bonds during the synthesis steps. |

| Deprotection Reagents | Piperidine in DMF | For the removal of the Fmoc protecting group. |

| Solvents | DMF (Dimethylformamide), DCM (Dichloromethane) | Common solvents used to dissolve reactants and facilitate the reaction. |

Derivatization to Activated TFP Esters: Reaction Pathways and Process Optimization

The conversion of the terminal carboxylic acid of the Fmoc-N-amido-PEG4-acid precursor into a highly reactive TFP ester is the critical activation step. vectorlabs.com TFP esters are favored for bioconjugation reactions because they exhibit greater stability towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts. vectorlabs.comvectorlabs.comvectorlabs.com This enhanced stability allows for more efficient and reproducible conjugation to primary amines, typically performed at a pH range of 7.5 to 8.0. vectorlabs.comvectorlabs.com

The reaction pathway involves the esterification of the carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870). This transformation is typically mediated by a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds by the activation of the carboxyl group by the carbodiimide, followed by nucleophilic attack from the hydroxyl group of the tetrafluorophenol, forming the TFP ester and a urea (B33335) byproduct.

Process optimization focuses on maximizing the yield of the TFP ester while minimizing side reactions and hydrolysis of the activated ester. Key parameters for optimization are detailed in the table below.

| Parameter | Conditions & Considerations | Impact on Optimization |

| Coupling Agent | EDC, DCC | EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification. |

| Solvent | Anhydrous aprotic solvents (e.g., DMF, Dichloromethane, Acetonitrile) | Prevents hydrolysis of the activated intermediate and the final TFP ester. vectorlabs.com |

| Stoichiometry | Slight excess of TFP and coupling agent | Drives the reaction to completion, but excess reagents must be removed during purification. |

| Temperature | Typically 0°C to room temperature | Lower temperatures can minimize side reactions, while room temperature ensures a reasonable reaction rate. |

| Reaction Time | 2 to 24 hours | Monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion. broadpharm.com |

Advanced Purification and Analytical Characterization Techniques for Activated PEGylated Compounds

The heterogeneity of PEGylation reactions and the structural complexity of the resulting products necessitate the use of advanced purification and analytical methods. nih.gov Ensuring the purity of Fmoc-N-amido-PEG4-TFP ester is crucial for its subsequent use in applications like peptide synthesis, where contaminants could lead to undesirable side products.

Purification Techniques:

Purification of PEGylated compounds often relies on various chromatographic methods that separate molecules based on differences in size, charge, or hydrophobicity. nih.gov

| Purification Method | Principle of Separation | Application for this compound |

| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. The nonpolar stationary phase interacts with the hydrophobic Fmoc group and the TFP ester. | Highly effective for removing polar impurities, unreacted precursors, and byproducts. It is a primary method for achieving high purity. |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. nih.gov | Useful for removing small molecule impurities like residual coupling agents or TFP, though less effective at separating species of similar size. |

| Ion Exchange Chromatography (IEX) | Separates based on net charge. | Can be used to remove any charged impurities, although the target molecule itself is neutral. |

| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity under aqueous, high-salt conditions. springernature.com | An alternative to RP-HPLC that uses less harsh, non-organic mobile phases, which can be beneficial for preserving sensitive functional groups. |

Analytical Characterization:

A combination of analytical techniques is required to confirm the identity, structure, and purity of the final product. nih.gov

| Analytical Technique | Information Provided | Expected Result for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and retention time. Often coupled with UV and Charged Aerosol Detection (CAD) as PEG lacks a strong chromophore. thermofisher.com | A single major peak indicating high purity (>98%). vectorlabs.com |

| Mass Spectrometry (MS) | Precise molecular weight confirmation. nih.gov | A mass peak corresponding to the calculated molecular weight of 635.60 g/mol . vectorlabs.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and verification of functional groups. | Characteristic peaks confirming the presence of the Fmoc group, the PEG backbone, and the tetrafluorophenyl ring. |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Purity and molecular weight estimation for larger PEGylated biomolecules. nih.gov | Not directly applicable to the small molecule linker itself, but essential for analyzing its conjugation products with proteins. |

Mechanistic Insights and Reaction Parameters in Fmoc N Amido Peg4 Tfp Ester Mediated Bioconjugation

Detailed Reaction Mechanism of Amine-Reactive Conjugation via the TFP Ester.

The conjugation of Fmoc-N-amido-PEG4-TFP ester to biomolecules is predicated on the reactivity of the 2,3,5,6-tetrafluorophenyl (TFP) ester moiety toward primary and secondary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of a biomolecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal amine of a peptide, acts as the nucleophile. lumiprobe.com

The reaction is initiated by the attack of the lone pair of electrons from the amine nitrogen onto the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the departure of the 2,3,5,6-tetrafluorophenol (B1216870) (TFP-OH) leaving group and the formation of a stable amide bond between the PEG linker and the biomolecule. lumiprobe.com The electron-withdrawing nature of the fluorine atoms on the phenyl ring of the TFP ester makes it a good leaving group, thereby facilitating the reaction. TFP esters are known to form the same stable carboxamide bonds as the more commonly used succinimidyl esters (SE), also known as N-hydroxysuccinimide (NHS) esters. wikipedia.org

Influence of pH and Solvent Environment on Conjugation Efficiency and Selectivity.

The efficiency and selectivity of the conjugation reaction are significantly influenced by the pH and the solvent environment. The reaction with primary amines is favored at a near-neutral to slightly basic pH, with an optimal range typically cited as 7.5 to 8.0. vectorlabs.comvectorlabs.com Within this pH range, a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present to drive the reaction forward.

However, a critical competing reaction is the hydrolysis of the TFP ester, which also accelerates with increasing pH. nih.gov This side reaction results in the non-reactive carboxylic acid, thereby reducing the conjugation efficiency. A key advantage of TFP esters over NHS esters is their greater hydrolytic stability, particularly at basic pH. wikipedia.orgvectorlabs.com This enhanced stability provides a longer reaction window and can lead to higher conjugation yields. For instance, at pH 10, the half-life of a TFP ester on a self-assembled monolayer was found to be almost 10-fold longer than that of a comparable NHS ester. nih.gov

The choice of solvent is also crucial. This compound is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer containing the biomolecule. vectorlabs.com This is necessary due to the hydrophobic nature of the TFP group. researchgate.netacs.org The use of non-amine-containing buffers, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, is essential to prevent reaction of the TFP ester with the buffer components. vectorlabs.com

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

|---|---|---|

| 7.0 | 1083 | 578 |

| 8.0 | 542 | 182 |

| 10.0 | 365 | 39 |

Orthogonal Deprotection of the Fmoc Group and Subsequent Amine Reactivity in Tandem Reactions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis and bioconjugation due to its stability under acidic conditions and its facile removal under mild basic conditions. nih.govtotal-synthesis.com This property allows for an orthogonal protection strategy, where the Fmoc group can be selectively removed without affecting other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, that may be present on the biomolecule. total-synthesis.com

The deprotection of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in DMF. vectorlabs.com The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by the base, leading to a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. total-synthesis.com

This orthogonal deprotection strategy is particularly useful for tandem or sequential conjugation reactions. For example, a biomolecule can first be conjugated to the TFP ester end of the this compound linker. Following this initial conjugation and purification, the Fmoc group can be removed to expose a new primary amine. This newly available amine can then be used for a subsequent reaction, such as conjugation to another molecule or further extension of a peptide chain. This allows for the construction of well-defined, multi-component bioconjugates.

Kinetic Studies of Linker Ligation to Diverse Biomolecular Substrates.

In a study comparing the reaction kinetics of Alexa Fluor 488 TFP and NHS esters with goat anti-mouse IgG, the TFP ester demonstrated the ability to achieve a higher degree of labeling over time under standard amine-conjugation conditions. ulab360.com This is attributed to the slower rate of hydrolysis of the TFP ester, which allows more of the reagent to be available for reaction with the protein's amines over the course of the reaction.

The reaction kinetics are dependent on several factors, including the concentration of the reactants, temperature, pH, and the nature of the biomolecular substrate. Generally, higher concentrations of both the linker and the biomolecule will lead to faster reaction rates. The reaction is typically carried out at room temperature for 30 minutes to a few hours, or on ice for longer periods to minimize potential degradation of sensitive biomolecules. vectorlabs.com

| Time (minutes) | 1-TFP Yield (%) | 1-NHS Yield (%) |

|---|---|---|

| 5 | ~60 | ~80 |

| 10 | ~75 | ~85 |

| 20 | ~85 | ~88 |

| 30 | ~90 | ~85 |

| 60 | ~92 | ~80 |

Advanced Applications in Biopharmaceutical and Chemical Biology Research

Integration of Fmoc-N-amido-PEG4-TFP Ester in Antibody-Drug Conjugate (ADC) Design and Development.

The incorporation of PEG chains (PEGylation) into ADC linkers is a key strategy to modulate the physicochemical properties of the final conjugate. rsc.org Many highly potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation, thereby reducing its therapeutic efficacy. nih.gov Hydrophilic PEG linkers can mitigate these issues, improving the stability and in vivo performance of the ADC. researchgate.net

The length of the PEG spacer is a critical parameter that must be optimized for each specific antibody, payload, and conjugation strategy. rsc.org Research has shown that while longer PEG chains can significantly prolong the circulation half-life of an ADC, they may also reduce the cytotoxic potency of the payload. nih.gov For example, a study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from 4 kDa to 10 kDa extended the half-life by over 11-fold but also reduced in vitro cytotoxicity by 22-fold. nih.gov The combined effect, however, led to the 10 kDa PEG conjugate having the most potent tumor inhibition in animal models, highlighting the trade-off between half-life and direct potency. nih.gov The discrete PEG4 unit in this compound provides a short, defined spacer that can enhance solubility and provide steric separation without drastically altering the conjugate's biological activity, making it a valuable component for fine-tuning ADC properties. rsc.org

| Conjugate | PEG Molecular Weight | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | In Vivo Outcome |

|---|---|---|---|---|

| ZHER2-SMCC-MMAE (HM) | No PEG | 1.0x | 1.0x | Baseline tumor therapeutic ability |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | 4.5x | Improved therapeutic ability |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | 22.0x | Most ideal tumor therapeutic ability |

This table summarizes experimental data showing how the length of the polyethylene (B3416737) glycol (PEG) chain in a miniaturized antibody-drug conjugate (ADC) affects its circulation half-life, its potency in cell culture (in vitro cytotoxicity), and its overall effectiveness in animal models (in vivo outcome). The data is adapted from a study on affibody-based conjugates.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHYjEbgxLWai6RU13rwamZMZfnsah2y7OnJIrqvYmsuavm4gZNB4tztUE24fMCjhfAGWj0kWX6fMr665JqKinzcJtsutBnsP2fVe_gjmy6XqJfl5ibornEjBuEa9M637g5yT_7rpsVIq4kKKY%3D)]First-generation ADCs, which typically utilize lysine (B10760008) or cysteine chemistries, result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs). nih.gov This heterogeneity can lead to inconsistent pharmacokinetic profiles and a narrow therapeutic window. Next-generation ADCs focus on site-specific conjugation technologies to produce homogeneous conjugates with a precisely controlled DAR. nih.govnih.gov

Several strategies have been developed to achieve this, including:

Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody (e.g., THIOMABs) provides reactive thiol groups for conjugation. nih.gov

Unnatural Amino Acids: Incorporating unnatural amino acids with bio-orthogonal functional groups (e.g., p-acetylphenylalanine with a keto group) into the antibody sequence allows for selective conjugation. mdpi.com The keto group can be coupled to a drug-linker containing an aminooxy function. mdpi.com

Enzyme-Mediated Ligation: Enzymes like transglutaminase can be used to form a covalent bond between an engineered glutamine tag on the antibody and a primary amine on a linker-drug molecule. nih.gov

In these advanced strategies, a linker like this compound is highly applicable. For instance, in an enzyme-mediated approach, the TFP ester end of the molecule can react with an amine-containing payload. The Fmoc-protected amine can then be deprotected and serve as the substrate for the transglutaminase enzyme, which ligates it to a specific glutamine residue on the antibody, resulting in a homogeneous ADC.

Role in Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. precisepeg.comnih.gov A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. jenkemusa.com The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of the PROTAC's activity. precisepeg.com

PEG-based linkers are the most common motifs used in PROTAC design, found in approximately 55% of reported structures. biochempeg.comnih.gov Their prevalence is due to several beneficial properties they impart to the PROTAC molecule. The primary role of the PEG linker is to increase the water solubility of the PROTAC, which is often a significant challenge due to the large and frequently hydrophobic nature of the two ligands. precisepeg.comjenkemusa.combiochempeg.com This enhanced solubility can improve bioavailability. nih.govjenkemusa.com

The length of the PEG linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair. nih.gov The linker must be long enough to span the distance between the two proteins and allow for the formation of a stable and productive ternary complex, but not so long that it leads to unproductive binding or poor pharmacokinetics. nih.gov Studies have shown that even small changes in PEG linker length can have profound effects on degradation potency. For example, in targeting the estrogen receptor alpha (ERα), a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov The PEG4 unit in this compound provides a 16-atom spacer, a length that has proven effective in various PROTAC designs. vectorlabs.com

| Parameter | Design Consideration | Impact of a PEG4 Linker |

|---|---|---|

| Length | Crucial for effective ternary complex formation. Must be optimized for each target/E3 ligase pair. | Provides a 16-atom spacer, a commonly used length that can facilitate productive protein-protein interactions. vectorlabs.comnih.gov |

| Polarity/Solubility | PROTACs are often large, hydrophobic molecules with poor solubility. Hydrophilic linkers are needed to improve aqueous solubility and bioavailability. | The ethylene (B1197577) glycol units are highly hydrophilic, significantly increasing the water solubility of the overall PROTAC molecule. precisepeg.combiochempeg.com |

| Flexibility | The linker must have sufficient flexibility to allow the two ligands to adopt the optimal orientation for ternary complex formation. | PEG chains are highly flexible, providing the conformational freedom necessary to accommodate the binding of both the target protein and the E3 ligase. nih.gov |

| Attachment Points | The points at which the linker is attached to the two ligands affect the final orientation and degradation efficiency. | The TFP ester and Fmoc-protected amine provide versatile handles for conjugation to various functional groups on the warhead and E3 ligase ligand. vectorlabs.comvectorlabs.com |

This table outlines critical design considerations for linkers in PROTACs and describes how the properties of a PEG4 linker, such as that in this compound, address these considerations.A significant hurdle in PROTAC development is achieving efficient cellular permeability, as these molecules often have high molecular weights that place them outside the typical "rule of five" space for oral drugs. jst.go.jpacs.org The linker plays a key role in overcoming this challenge. While PEG linkers enhance hydrophilicity, which can be beneficial, an excessive number of PEG units can sometimes decrease cellular uptake. jst.go.jp

Recent studies suggest that a PROTAC's ability to adopt a folded, more compact conformation in solution is correlated with higher cell permeability. acs.org This folding can be mediated by intramolecular hydrogen bonds, effectively shielding some of the molecule's polar surface area. The nature and flexibility of the linker are essential for allowing the PROTAC to adopt these favorable conformations. acs.org The PEG4 linker in this compound provides flexibility that can contribute to this conformational adaptability. nih.gov By connecting the POI and E3 ligase ligands, the linker facilitates the formation of the ternary complex, which is the essential step for target engagement and subsequent ubiquitination and degradation. precisepeg.com

Enabling Molecular Probes and Advanced Imaging Agents.

The heterobifunctional nature of this compound makes it an ideal reagent for the synthesis of custom molecular probes and imaging agents. purepeg.com Such tools are essential for studying biological processes, identifying biomarkers, and diagnosing diseases. The construction of a molecular probe generally involves linking a targeting moiety (e.g., a peptide, antibody, or small molecule) to a reporter moiety (e.g., a fluorescent dye, a radionuclide, or biotin). purepeg.comthermofisher.com

The distinct functionalities at either end of the this compound molecule allow for a sequential and controlled conjugation strategy. The TFP ester can be used first to attach the linker to a primary amine on a targeting biomolecule. ucsd.edu Following this conjugation and purification, the Fmoc group can be chemically removed using a mild base like piperidine (B6355638), exposing a primary amine. vectorlabs.comvectorlabs.com This newly available amine can then be conjugated to a reporter molecule that has a compatible reactive group (e.g., an NHS or TFP ester), completing the synthesis of the molecular probe. The PEG4 spacer serves to physically separate the targeting molecule from the reporter, which can help prevent steric hindrance or potential quenching of the reporter's signal. purepeg.com

| Component | Chemical Group | Function in Probe Synthesis |

|---|---|---|

| Reactive End 1 | TFP (Tetrafluorophenyl) Ester | Amine-reactive group for conjugation to a targeting moiety (e.g., antibody, peptide). Forms a stable amide bond. thieme-connect.comlumiprobe.com |

| Spacer | PEG4 (Polyethylene Glycol) | Provides a hydrophilic, flexible 16-atom spacer. Increases solubility and separates the targeting and reporter moieties to prevent interference. vectorlabs.com |

| Reactive End 2 | Fmoc-protected Amine | A protected amine that, after deprotection with a base, reveals a primary amine for conjugation to a reporter moiety (e.g., fluorescent dye, biotin). vectorlabs.comvectorlabs.com |

This table deconstructs the this compound molecule to illustrate the specific role each of its chemical components plays in the stepwise synthesis of molecular probes and imaging agents.Applications in Bio-orthogonal Labeling and Expansion Microscopy for Cellular and Organismal Studies

The architecture of this compound is particularly well-suited for applications requiring sequential and specific chemical modifications in complex biological environments.

Bio-orthogonal Labeling: Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. This compound serves as a critical linker in these pathways. The process typically involves a two-step approach:

Initial Conjugation: The 2,3,5,6-tetrafluorophenyl (TFP) ester group readily reacts with primary amines, such as the side chain of lysine residues on proteins or modified nucleic acids, under mild physiological conditions. This forms a stable amide bond, covalently attaching the linker to the biomolecule of interest.

Secondary Modification: Following the initial conjugation and purification, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the terminal amine using a mild base, typically a piperidine solution. This deprotection step reveals a primary amine, which becomes available for a subsequent bio-orthogonal reaction. This newly exposed amine can be coupled to a reporter molecule, such as an azide (B81097) or alkyne, allowing it to participate in "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The PEG4 spacer plays a crucial role by increasing the water solubility of the molecule and the resulting conjugate. It also provides a flexible, hydrophilic arm that extends the reporter group away from the surface of the biomolecule, minimizing steric hindrance and potential disruption of the biomolecule's native function.

Expansion Microscopy: Expansion microscopy (ExM) is a powerful imaging technique that allows for super-resolution imaging on conventional microscopes by physically expanding the biological sample. This compound is an effective tool for anchoring biomolecules to the swellable polymer gel used in ExM.

In a typical ExM workflow, the TFP ester end of the linker is first conjugated to target proteins within a fixed cell or tissue sample. After deprotection of the Fmoc group, the now-free amine can be reacted with a molecule, such as acryloyl-X, SE (AcX), which contains a vinyl group. This vinyl group can then be co-polymerized into the polyacrylate hydrogel that is synthesized in situ. When the gel is expanded by dialysis in pure water, the target proteins, now covalently linked to the gel via the PEG4 linker, are pulled apart from each other, enabling higher resolution imaging of their spatial organization.

| Application | Role of this compound | Key Functional Groups Utilized | Benefit of PEG4 Spacer |

| Bio-orthogonal Labeling | Serves as a heterobifunctional linker for two-step labeling. | 1. TFP ester (for initial protein conjugation)2. Fmoc-protected amine (for subsequent bio-orthogonal reaction after deprotection) | Improves solubility and reduces steric hindrance for the secondary reaction. |

| Expansion Microscopy | Anchors target biomolecules to the swellable hydrogel matrix. | 1. TFP ester (for protein targeting)2. Fmoc-protected amine (modified to anchor into the polymer) | Provides a flexible tether, ensuring efficient integration into the gel and preserving the relative spatial organization of targets. |

Development of Fluorescent and Affinity Tags for Biomolecular Detection

The ability to introduce a reactive handle onto a biomolecule makes this compound invaluable for creating custom-tagged probes for detection and purification.

Fluorescent Tags: This linker facilitates the site-specific labeling of proteins and peptides with a wide variety of fluorescent dyes. The process mirrors that of bio-orthogonal labeling: a biomolecule is first treated with the linker to attach the PEG4 chain via the TFP ester. After Fmoc deprotection, the exposed amine is reacted with a fluorophore that has been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate.

This strategy offers several advantages over directly labeling with a dye-NHS ester:

Improved Solubility: The hydrophilic PEG4 linker can prevent the aggregation of proteins that are labeled with large, hydrophobic fluorescent dyes.

Reduced Quenching: The spacer separates the fluorophore from the surface of the protein, which can reduce fluorescence quenching that may occur due to interactions with certain amino acid residues like tryptophan.

Maintained Biological Activity: By extending the dye away from the protein's surface, the linker minimizes the risk of the dye interfering with the protein's active sites or binding interfaces.

Affinity Tags: The same chemical strategy can be used to attach affinity tags for biomolecular detection, purification, or immobilization. Biotin (B1667282) is the most common affinity tag used in this context due to its extremely high affinity for streptavidin and avidin (B1170675) proteins.

The synthesis of a biotinylated probe would involve:

Reacting the target protein with this compound.

Removing the Fmoc protecting group.

Reacting the newly available amine with an activated form of biotin, such as Biotin-NHS ester.

The resulting biotinylated protein can then be used in a variety of applications, including western blotting, ELISA, immunoprecipitation, and affinity chromatography for purification. The PEG4 spacer ensures that the biotin tag is readily accessible to streptavidin, overcoming potential steric hindrance from the protein surface.

| Tag Type | Conjugation Strategy | Example Tag | Key Applications |

| Fluorescent Tag | 1. Linker conjugation via TFP ester.2. Fmoc deprotection.3. Reaction of exposed amine with an activated fluorophore (e.g., Dye-NHS). | Fluorescein, Rhodamine, Cyanine dyes | Fluorescence microscopy, Flow cytometry, FRET studies |

| Affinity Tag | 1. Linker conjugation via TFP ester.2. Fmoc deprotection.3. Reaction of exposed amine with an activated affinity molecule (e.g., Biotin-NHS). | Biotin | Western blotting, ELISA, Affinity purification, Surface immobilization |

Fmoc N Amido Peg4 Tfp Ester in Peptide and Protein Engineering

Strategic Use in Solid-Phase Peptide Synthesis (SPPS) for C-Terminal and Side-Chain Modifications

Fmoc-N-amido-PEG4-TFP ester is a valuable reagent in solid-phase peptide synthesis for introducing modifications at both the C-terminus and on amino acid side chains. Its structure allows for controlled, site-specific incorporation of a PEG linker during the peptide assembly process.

For C-terminal modification , while direct reaction at the C-terminus is less common with this specific reagent, a strategic approach can be employed. A peptide can be synthesized on a resin, and after selective deprotection of a side-chain functional group, this compound can be introduced. Subsequently, the N-terminal Fmoc group of the PEG linker can be removed, allowing for the attachment of another molecule, effectively creating a C-terminally modified peptide with a PEG bridge.

More commonly, this reagent is utilized for side-chain modifications , particularly on lysine (B10760008) residues. vectorlabs.com The ε-amino group of a lysine side chain can be selectively deprotected and reacted with the TFP ester of this compound. This results in the site-specific attachment of a PEG4 linker to the peptide backbone. The Fmoc group on the newly introduced linker can then be removed to allow for further modifications, such as the attachment of another peptide, a small molecule drug, or a labeling agent. This strategy is particularly useful in the synthesis of branched peptides and peptide-drug conjugates.

The table below summarizes the strategic applications of this compound in SPPS.

| Modification Site | Strategy | Outcome |

| C-Terminus | Indirect modification via side-chain attachment and subsequent functionalization. | Introduction of a PEG linker near the C-terminus, enabling further conjugation. |

| Side-Chain (Lysine) | Selective deprotection of the lysine ε-amino group followed by reaction with the TFP ester. | Site-specific PEGylation, allowing for the creation of branched peptides or attachment points for other molecules. vectorlabs.com |

Post-Synthetic Modification of Peptides and Proteins via Amine Conjugation for Enhanced Functionality

Post-synthetic modification is a powerful technique for introducing new functionalities to peptides and proteins after their initial synthesis and purification. This compound is well-suited for this purpose due to the high reactivity and relative stability of the TFP ester towards primary amines. vectorlabs.comvectorlabs.com

The TFP ester reacts efficiently with the N-terminal α-amino group of a peptide or the ε-amino group of lysine residues to form a stable amide bond. vectorlabs.com This conjugation reaction is typically carried out in solution phase under mild basic conditions. The hydrophilic PEG4 spacer introduced through this modification can confer several beneficial properties to the target peptide or protein.

Enhanced Functionality through PEGylation:

Increased Solubility: The hydrophilic nature of the PEG4 linker can significantly improve the aqueous solubility of hydrophobic peptides, which can be a major challenge in their handling and application. vectorlabs.comvectorlabs.com

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a peptide or small protein, which can reduce its renal clearance and extend its in vivo half-life.

Reduced Immunogenicity: The PEG chain can shield the peptide or protein from the host's immune system, thereby reducing its immunogenic potential. vectorlabs.com

Enhanced Stability: PEGylation can protect peptides from proteolytic degradation by sterically hindering the approach of proteases.

The following table presents research findings on the impact of post-synthetic PEGylation on peptide and protein properties.

| Property | Effect of PEGylation | Research Finding |

| Solubility | Increased | The hydrophilic PEG spacer improves the solubility of the conjugate in aqueous media. vectorlabs.comvectorlabs.com |

| In Vivo Half-Life | Extended | The increased hydrodynamic volume reduces renal clearance, leading to a longer circulation time. |

| Immunogenicity | Reduced | The PEG chain can mask antigenic epitopes on the peptide or protein surface. vectorlabs.com |

| Proteolytic Stability | Increased | Steric hindrance from the PEG linker protects against enzymatic degradation. |

Development of PEGylated Peptide-Based Therapeutics and Ligands with Tunable Properties

The ability to precisely modify peptides with linkers like this compound is a key enabling technology in the development of next-generation peptide-based therapeutics and diagnostic ligands. The introduction of a PEG4 spacer allows for the fine-tuning of various molecular properties to optimize performance.

The "tunable" aspect of these modifications stems from the ability to vary the length of the PEG chain (e.g., PEG4, PEG8, PEG12) to achieve the desired balance of properties. vectorlabs.com While this article focuses on the PEG4 variant, the principle of using different length linkers to modulate activity is a cornerstone of this approach. For example, in the development of peptide-drug conjugates (PDCs), the length of the linker between the peptide and the cytotoxic payload can significantly impact the efficacy and toxicity of the conjugate.

A notable area where such modifications are critical is in the development of analogs of hormones like glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes. nih.gov Site-specific PEGylation of GLP-1 analogs can improve their pharmacokinetic profile, allowing for less frequent administration.

The table below illustrates how the properties of peptide-based therapeutics can be tuned through PEGylation.

| Tunable Property | Mechanism of Modulation | Therapeutic Implication |

| Receptor Binding Affinity | The length and attachment site of the PEG linker can influence the peptide's conformation and its interaction with the target receptor. | Optimization of drug potency and selectivity. |

| Pharmacokinetics | Varying the PEG chain length alters the hydrodynamic radius, directly impacting renal clearance and circulation half-life. | Control over dosing frequency and therapeutic window. |

| Solubility and Stability | The degree of PEGylation can be adjusted to achieve optimal solubility and protection from degradation without compromising activity. | Improved drug formulation and bioavailability. |

| Tissue Penetration | The size and properties of the PEG linker can affect the ability of the peptide to penetrate different tissues. | Enhanced targeting to specific sites of action. |

Exploration in Materials Science and Surface Chemistry

Surface Modification of Nanoparticles and Polymeric Materials for Controlled Interfaces

The ability to tailor the surface properties of nanoparticles and polymeric materials is crucial for their application in diverse fields, from nanomedicine to advanced materials. mdpi.com Fmoc-N-amido-PEG4-TFP ester serves as a versatile linker for achieving controlled and stable surface functionalization. The TFP ester group readily reacts with primary amine groups present on the surface of materials, forming stable amide bonds. This covalent attachment ensures the long-term stability of the modification.

A key advantage of the TFP ester over more commonly used N-hydroxysuccinimide (NHS) esters is its enhanced stability, particularly in aqueous solutions at basic pH. nih.govacs.orgresearchgate.net This increased hydrolytic stability translates to higher coupling efficiencies and more reproducible surface modifications. nih.govacs.orgresearchgate.net For instance, studies on self-assembled monolayers (SAMs) have shown that TFP ester-terminated surfaces exhibit significantly greater stability under basic conditions compared to their NHS analogs, leading to a five-fold higher density of immobilized amine-modified molecules. nih.govacs.orgresearchgate.net

The PEG4 spacer plays a critical role in the functionality of the modified surface. The hydrophilic nature of the PEG chain can dramatically improve the dispersion and stability of nanoparticles in aqueous environments, preventing aggregation. nih.govfrontiersin.org This is particularly relevant for applications in biological systems. In a study on the non-covalent functionalization of single-walled carbon nanotubes (SWNTs) with similar Fmoc-amino acid-PEG conjugates, the presence of the PEG chains led to significantly improved suspension times in deionized water. nih.govfrontiersin.org

The Fmoc-protected amine at the terminus of the linker provides a latent reactive site. Once the linker is attached to a surface, the Fmoc group can be selectively removed under mild basic conditions to expose a primary amine. This newly available amine can then be used for the subsequent attachment of other molecules, such as targeting ligands, drugs, or initiators for surface-initiated polymerization, allowing for the creation of multifunctional and complex interfaces.

Table 1: Comparison of TFP Ester and NHS Ester for Surface Immobilization

| Feature | TFP Ester | NHS Ester | Reference |

|---|---|---|---|

| Stability in Basic Conditions (pH 10) | High | Low | nih.govacs.orgresearchgate.net |

| Relative Surface Density of Immobilized Molecules | ~5x higher | 1x | nih.govacs.orgresearchgate.net |

| Susceptibility to Hydrolysis | Less susceptible | More susceptible | lumiprobe.com |

Engineering Functional Coatings and Biomaterial Interfaces for Enhanced Biocompatibility and Specificity

The interaction between a material and its biological environment is dictated by the properties of its surface. Unmodified material surfaces can often lead to non-specific protein adsorption, which can trigger inflammatory responses and reduce the efficacy of biomedical devices. nih.gov this compound is an ideal candidate for engineering functional coatings that can mitigate these issues and introduce specific biological functionalities.

The covalent attachment of the PEG chain via the TFP ester to an amine-functionalized biomaterial surface creates a hydrophilic and flexible layer. This PEG layer acts as a steric barrier, effectively reducing the non-specific adsorption of proteins and other biomolecules. researchgate.net This "stealth" property is crucial for improving the biocompatibility and in vivo circulation times of nanoparticles and other medical devices. nih.gov The length of the PEG chain can be tailored to optimize these anti-fouling properties.

Beyond simply passivating a surface, the Fmoc-protected amine allows for the introduction of specific functionalities. After deprotection, the exposed amine can be used to conjugate bioactive molecules such as peptides, antibodies, or growth factors. This allows for the creation of biomaterial interfaces that can actively and specifically interact with their biological surroundings. For example, a surface could be modified to promote the adhesion of specific cell types for tissue engineering applications or to target specific cells or tissues for drug delivery.

The versatility of this approach allows for the creation of a wide range of functional coatings. For example, a base material could first be coated with a thin layer of a polymer rich in amine groups, which is then functionalized with this compound. Subsequent deprotection and conjugation of a targeting ligand would result in a highly specific and biocompatible surface.

Table 2: Impact of PEGylation on Biomaterial Surface Properties

| Surface Property | Before PEGylation | After PEGylation | Reference |

|---|---|---|---|

| Protein Adsorption | High | Significantly Reduced | researchgate.net |

| Biocompatibility | Often low, can trigger immune response | Improved | nih.gov |

| Cellular Uptake (non-specific) | High | Reduced | researchgate.net |

Creation of Graft Copolymers and Defined Macromolecular Architectures with Tailored Properties

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, offer a powerful way to combine the properties of different polymers into a single material. nih.govnih.govbrown.edumdpi.comresearchgate.net this compound can be utilized in the synthesis of graft copolymers with well-defined structures, leveraging the "grafting to" or "grafting from" approaches.

In a "grafting to" strategy, a pre-existing polymer with amine side chains can be reacted with this compound. The TFP ester will react with the amine groups on the polymer backbone, grafting the Fmoc-PEG4 side chains onto it. The efficiency of this grafting process benefits from the high reactivity and stability of the TFP ester. The density of the grafted chains can be controlled by the stoichiometry of the reaction.

Alternatively, in a "grafting from" approach, the Fmoc-protected amine can be deprotected to reveal a primary amine, which can then be converted into a polymerization initiator. For example, the amine could be reacted with an initiator-containing molecule for atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. This would allow for the growth of polymer chains directly from the end of the PEG spacer, leading to the formation of well-defined graft copolymers with precise control over the length of the side chains.

The resulting graft copolymers can have a wide range of tailored properties. For example, by grafting hydrophilic PEG chains onto a hydrophobic polymer backbone, amphiphilic graft copolymers can be created. These can self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology. The ability to precisely control the architecture of these macromolecules allows for the fine-tuning of their physical and chemical properties to meet the demands of specific applications.

Future Research Directions and Translational Perspectives for Fmoc N Amido Peg4 Tfp Ester

Development of Novel Reaction Chemistries and Orthogonal Linker Systems for Complex Bioconjugations

The TFP ester of Fmoc-N-amido-PEG4-TFP ester provides efficient and stable amide bond formation with primary amines. However, the increasing complexity of bioconjugates, such as antibody-drug conjugates (ADCs) and multi-functional imaging agents, necessitates a broader repertoire of reaction chemistries. Future research will likely focus on integrating this linker into more sophisticated and orthogonal conjugation strategies.

Orthogonal Bio-functionalization: A significant area of development will be the incorporation of bioorthogonal reactive groups. These are functionalities that react selectively with a partner group in a biological environment without interfering with native biochemical processes. By modifying the this compound or using it in conjunction with other linkers, researchers can achieve dual or multi-functionalization of biomolecules. For instance, a biomolecule could be first modified at a specific site with this compound, followed by the deprotection of the Fmoc group to reveal a primary amine. This amine can then be selectively targeted by a different chemistry, enabling the attachment of a second molecule of interest.

Advanced Ligation Chemistries: Beyond traditional amine chemistry, the integration of novel ligation techniques will be a key research direction. These may include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful bioorthogonal reactions. Future iterations of PEG4 linkers could incorporate azide (B81097) or alkyne functionalities, allowing for highly efficient and specific conjugations.

Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) offers another robust method for forming stable amide bonds under mild conditions and could be integrated into linker design.

Enzymatic Ligation: The use of enzymes to catalyze the formation of covalent bonds offers unparalleled specificity. For example, enzymes like transglutaminase can be used to attach PEG linkers to specific glutamine residues on a protein.

These advanced chemistries will enable the construction of highly defined and complex bioconjugates with precise control over stoichiometry and conjugation site.

Table 1: Comparison of Potential Orthogonal Ligation Chemistries

| Ligation Chemistry | Reactive Groups | Key Advantages | Potential Applications with PEG4 Linkers |

| Amine Acylation (TFP ester) | Amine + TFP ester | High reactivity, stable amide bond | Standard conjugation to lysine (B10760008) residues or N-terminus |

| Click Chemistry (CuAAC/SPAAC) | Azide + Alkyne | High efficiency, bioorthogonal, mild conditions | Site-specific labeling, dual-functionalization |

| Staudinger Ligation | Azide + Phosphine | Bioorthogonal, traceless options | Targeted drug delivery, surface modification |

| Thiol-Maleimide Addition | Thiol + Maleimide | Cysteine-specific, rapid reaction | Conjugation to specific cysteine residues |

| Enzymatic Ligation | Specific peptide sequences | High site-specificity, mild conditions | Precise modification of proteins and antibodies |

High-Throughput Synthesis and Screening Methodologies for PEGylated Bioconjugates

The discovery and optimization of novel bioconjugates is often a time-consuming and labor-intensive process. The development of high-throughput methods for both the synthesis and screening of PEGylated molecules is a critical area for future research that will significantly accelerate the pace of discovery.

Automated Synthesis: Automated solid-phase peptide synthesis (SPPS) is a well-established technique for producing peptides. beilstein-journals.orgnih.gov The use of this compound and similar PEGylated building blocks is amenable to incorporation into automated SPPS protocols. beilstein-journals.orgnih.gov This allows for the rapid and parallel synthesis of libraries of PEGylated peptides with variations in the peptide sequence, PEG linker length, or attached cargo molecule. Future developments in robotic systems and microfluidics will further enhance the throughput and efficiency of these synthetic processes.

High-Throughput Screening (HTS): Once libraries of PEGylated bioconjugates are synthesized, HTS platforms are essential for rapidly identifying candidates with the desired biological activity. HTS leverages robotics, liquid handling devices, and sensitive detectors to perform millions of tests in a short period. wikipedia.org For PEGylated bioconjugates, HTS assays can be designed to screen for a variety of parameters, including:

Binding affinity to a target receptor.

Enzymatic activity.

Cellular uptake and cytotoxicity.

Stability in biological fluids.

The integration of automated synthesis with HTS will create a powerful workflow for the rapid discovery and optimization of novel PEGylated therapeutics and diagnostics. njbio.combmglabtech.com

Table 2: Key Components of a High-Throughput Workflow for PEGylated Bioconjugates

| Stage | Technology | Purpose | Future Directions |

| Synthesis | Automated Solid-Phase Peptide Synthesis (SPPS) | Rapid and parallel synthesis of PEGylated peptide libraries. nih.govamericanpeptidesociety.org | Integration with microfluidics, improved resin and linker technologies. |

| Purification | Automated HPLC | High-throughput purification of synthesized bioconjugates. | Development of more efficient and faster separation methods. |

| Screening | High-Throughput Screening (HTS) Robotics | Automated testing of large libraries for biological activity. wikipedia.org | Miniaturization of assays, development of more sophisticated cell-based and in vivo screening models. |

| Analysis | Mass Spectrometry, Advanced Data Analytics | Characterization of hits and lead optimization. | Integration of AI and machine learning for predictive modeling. |

Expanding Applications in Multi-Modal Imaging, Diagnostics, and Advanced Biomedical Research

The unique properties of the PEG4 spacer, such as its hydrophilicity and biocompatibility, make this compound an attractive component for creating sophisticated probes for a variety of biomedical applications.

Multi-Modal Imaging Probes: Multi-modal imaging combines the strengths of different imaging techniques (e.g., MRI, PET, fluorescence imaging) to provide a more complete picture of biological processes. PEG linkers are increasingly being used to construct multi-modal imaging probes by connecting different imaging agents to a targeting moiety. nih.govnih.gov For example, a PEGylated probe could incorporate a fluorescent dye for high-resolution microscopy and a chelator for a radiometal for whole-body PET imaging. nih.gov The PEG4 spacer in this compound can provide the necessary spacing between the different components of the probe to minimize steric hindrance and maintain their individual functions.

Advanced Diagnostics: In the realm of diagnostics, PEGylated probes can be used to improve the sensitivity and specificity of assays. For instance, PEGylated antibodies or peptides can be used in immunoassays to reduce non-specific binding and improve signal-to-noise ratios. The defined length of the PEG4 spacer can also be advantageous in applications where precise control over the distance between a capture agent and a detection agent is critical.

Biomedical Research: The versatility of this compound makes it a valuable tool for a wide range of biomedical research applications. These include:

Targeted Drug Delivery: The PEG linker can be used to attach drugs to targeting ligands, such as antibodies or peptides, to enhance their delivery to specific cells or tissues. purepeg.com

PROTACs and Molecular Glues: In the rapidly developing field of targeted protein degradation, PEG linkers are used to connect a target-binding ligand to an E3 ligase-recruiting ligand in Proteolysis Targeting Chimeras (PROTACs).

Surface Modification: The hydrophilic nature of the PEG spacer can be exploited to modify the surface of nanoparticles or medical devices to improve their biocompatibility and reduce fouling.

Future research in these areas will continue to leverage the unique properties of discrete PEG linkers like this compound to create novel and more effective tools for imaging, diagnosis, and therapy.

Table 3: Emerging Applications of PEG4 Linkers

| Application Area | Specific Use | Advantage of PEG4 Linker |

| Multi-Modal Imaging | Construction of probes with multiple imaging agents (e.g., fluorescent dye and radiometal). mdpi.com | Provides spacing to prevent quenching or interference between imaging modalities. |

| Advanced Diagnostics | Development of sensitive and specific immunoassays. | Reduces non-specific binding and improves assay performance. |

| Targeted Drug Delivery | Linking cytotoxic drugs to targeting antibodies (ADCs). purepeg.com | Enhances solubility and pharmacokinetic properties of the conjugate. |

| Protein Degradation | Synthesis of PROTACs. | Provides a flexible and biocompatible spacer between the two ligands. |

| Biomaterials | Surface modification of nanoparticles and medical implants. | Improves biocompatibility and reduces protein adsorption. |

Q & A

Q. What strategies optimize molar ratios when conjugating this compound to proteins with limited surface lysine residues?

- Titration Approach : Start with a 5:1 molar excess of TFP ester to protein, adjusting based on SDS-PAGE or size-exclusion chromatography (SEC) analysis of conjugation efficiency .

- Site-Specificity : Introduce cysteine residues via mutagenesis for orthogonal thiol-based conjugation if lysine availability is insufficient .

Fmoc-NH-PEG-MAL结构与应用00:36Fmoc-NH-PEG-Silane结构与应用00:43

Q. How can analytical methods distinguish between successful conjugation and nonspecific adsorption of this compound?

- HPLC-MS : Compare retention times and mass spectra of conjugated vs. unconjugated biomolecules .

- Fluorescence Quenching : Use Förster resonance energy transfer (FRET) if the Fmoc group interferes with intrinsic protein fluorescence .

Q. What are the limitations of using this compound in in vivo drug delivery systems, and how can they be addressed?

- Limitations : Fmoc’s hydrophobicity may reduce circulation time. PEG4’s short chain length limits steric shielding compared to longer PEGs (e.g., PEG12) .

- Solutions : Post-conjugation Fmoc removal (e.g., 20% piperidine in DMF) or use of cleavable PEG linkers (e.g., esterase-sensitive) .

Q. How can researchers control the degree of functionalization when modifying nanoparticles with this compound?

- Surface Charge Analysis : Use zeta potential measurements to track amine consumption and correlate with conjugation density .

- Stepwise Conjugation : Introduce TFP ester in incremental batches, followed by SEC purification after each step .

Q. What experimental controls are critical when troubleshooting unwanted side reactions (e.g., PEG4 chain hydrolysis or Fmoc cleavage)?

Q. How does the stability of this compound compare to other activated esters (e.g., NHS or sulfo-NHS) in physiological buffers?

- Hydrolysis Rates : TFP esters hydrolyze slower than NHS esters in neutral buffers (half-life ~2 hours vs. ~15 minutes) but faster than sulfo-NHS esters .

- Application-Specific Choice : Use TFP esters for reactions requiring extended incubation (e.g., cell-surface labeling) and sulfo-NHS for rapid kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.